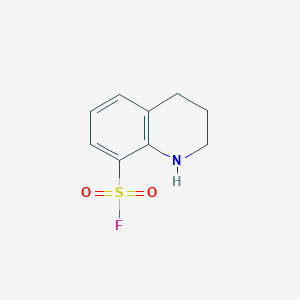

1,2,3,4-Tetrahydroquinoline-8-sulfonyl fluoride

Description

Properties

IUPAC Name |

1,2,3,4-tetrahydroquinoline-8-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2S/c10-14(12,13)8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11H,2,4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXYGAPMEIARIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC=C2)S(=O)(=O)F)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-tetrahydroquinoline-8-sulfonyl fluoride typically involves the reaction of 1,2,3,4-tetrahydroquinoline with sulfonyl fluoride reagents under specific conditions. One common method includes the use of sulfonyl chloride derivatives in the presence of a base, such as triethylamine, to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroquinoline-8-sulfonyl fluoride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it back to its tetrahydroquinoline form.

Substitution: The sulfonyl fluoride group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or amines.

Major Products

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different functional groups attached depending on the specific reaction conditions .

Scientific Research Applications

Chemical Synthesis

1,2,3,4-Tetrahydroquinoline-8-sulfonyl fluoride serves as a versatile building block in organic synthesis. It is utilized in the synthesis of complex organic molecules and has been explored for its role in developing diverse sulfonyl fluoride derivatives. The sulfonyl fluoride group enhances the compound's electrophilicity, making it a valuable reagent in chemical reactions such as nucleophilic substitutions and cycloadditions.

Key Reactions Involving this compound:

- Nucleophilic Substitution : The sulfonyl fluoride group can undergo nucleophilic attack by various nucleophiles, leading to the formation of sulfonamide derivatives.

- Cycloaddition Reactions : It participates in cycloaddition reactions to form more complex cyclic structures.

Biological Applications

The biological activity of this compound is primarily attributed to the reactivity of its sulfonyl fluoride moiety. This compound has been investigated for its potential as an enzyme inhibitor and therapeutic agent.

Enzyme Inhibition

The sulfonyl fluoride group can covalently modify active site residues in enzymes, particularly serine residues. This property has been exploited in various studies focusing on enzyme inhibition.

Case Study: Enzyme Inhibition Mechanism

In a study on serine proteases, this compound was shown to irreversibly inhibit enzyme activity through covalent modification of serine residues. This was confirmed using biochemical assays that demonstrated significant reductions in enzyme activity post-treatment.

Anticancer Activity

Research has demonstrated that certain derivatives of this compound exhibit cytotoxic effects against cancer cell lines.

Case Study: Cytotoxicity Against MOLT-3 Cells

A study reported that analogs of this compound displayed IC50 values below 10 μM against MOLT-3 cells, indicating their potential as anticancer agents. The structural modifications of these compounds were critical for enhancing their cytotoxic properties.

Medicinal Chemistry

The compound has been explored for its therapeutic properties beyond enzyme inhibition. Its potential applications include:

- Antimicrobial Activity : Investigations into the antimicrobial effects of this compound have shown promising results against various pathogens.

- Antithrombotic Properties : Certain derivatives have been noted for their antithrombotic effects, making them candidates for cardiovascular disease treatment.

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydroquinoline-8-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl fluoride group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Tetrahydroquinoline/Isoquinoline Family

The compound shares structural similarities with 8-fluoro-3,4-dihydroisoquinoline (described in ), which also features a fluorinated heterocyclic core. Key differences include:

- Substituent Reactivity: The sulfonyl fluoride group (-SO₂F) in the target compound is more electrophilic and hydrolytically stable than the fluorine substituent in 8-fluoro-3,4-dihydroisoquinoline. This enhances its utility in covalent bond formation with biological targets.

- Synthetic Versatility: While 8-fluoro-3,4-dihydroisoquinoline undergoes fluorine–amine exchange reactions to generate 1,8-disubstituted derivatives , the sulfonyl fluoride group enables nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed couplings, offering divergent pathways for functionalization.

| Property | 1,2,3,4-Tetrahydroquinoline-8-sulfonyl Fluoride | 8-Fluoro-3,4-dihydroisoquinoline |

|---|---|---|

| Core Structure | Tetrahydroquinoline | Dihydroisoquinoline |

| Key Substituent | -SO₂F (8-position) | -F (8-position) |

| Reactivity | Electrophilic, SNAr-compatible | Fluorine–amine exchange |

| Stability in H₂O | High (sulfonyl fluoride) | Moderate (fluorine) |

| Medicinal Applications | Covalent inhibitors, probes | CNS drug precursors |

Comparison with Other Sulfonyl Fluorides

- Benzene Sulfonyl Fluorides: Simpler aromatic sulfonyl fluorides (e.g., phenyl-SO₂F) lack the tetrahydroquinoline scaffold, reducing their conformational rigidity and target-binding specificity. The tetrahydroquinoline core enhances membrane permeability, critical for central nervous system (CNS) drug candidates .

- Sulfonyl Chlorides : While sulfonyl chlorides (-SO₂Cl) are more reactive, they are prone to hydrolysis, limiting their use in biological systems. The fluoride analogue offers a favorable balance of stability and reactivity.

Functional Analogues in Drug Discovery

- Sulfonamide Derivatives: Compounds like 1,2,3,4-tetrahydroquinoline-8-sulfonamide lack the fluoride’s covalent binding capability but exhibit stronger hydrogen-bonding interactions. This trade-off influences their selectivity in enzyme inhibition.

- Quinoline-Based Inhibitors: Non-fluorinated quinoline derivatives (e.g., chloroquine analogues) often rely on ionic interactions, whereas the sulfonyl fluoride group enables irreversible target engagement, a growing trend in kinase and protease inhibitor design.

Biological Activity

1,2,3,4-Tetrahydroquinoline-8-sulfonyl fluoride is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. The sulfonyl fluoride moiety in this compound is particularly reactive, allowing it to interact with various biological targets. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.

The primary mechanism by which this compound exerts its biological effects is through the formation of covalent bonds with nucleophilic sites in enzymes and other proteins. This interaction can lead to the inhibition of enzymatic activity, making it a valuable tool in drug discovery and development. The sulfonyl fluoride group is known to react with serine and cysteine residues in active sites, thereby modulating enzyme function.

Therapeutic Applications

- Antimicrobial Activity : Research indicates that compounds containing sulfonyl fluoride groups exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains.

- Anticancer Properties : The compound has been investigated for its potential as an anticancer agent. Its ability to inhibit specific enzymes involved in cancer cell proliferation makes it a candidate for further development in cancer therapy. For instance, studies have demonstrated that related compounds can induce apoptosis in cancer cells and inhibit tubulin polymerization .

- Enzyme Inhibition : The compound is being explored for its role as an enzyme inhibitor in various therapeutic contexts. It has shown promise in inhibiting enzymes such as tyrosyl-DNA phosphodiesterase 1 (TDP1), which is relevant in cancer treatment strategies .

Study on Antitrypanosomal Activity

A recent study highlighted the effectiveness of sulfonyl fluoride derivatives against Trypanosoma brucei, the causative agent of sleeping sickness. The compound A-3a, which contains a sulfonyl fluoride group, exhibited an EC50 value of 0.50 μM against T. brucei, indicating potent antitrypanosomal activity. This study emphasizes the potential of sulfonyl fluorides in developing new treatments for parasitic infections .

Research on Cancer Cell Lines

In another investigation involving various human cancer cell lines (e.g., prostate, lung adenocarcinoma), derivatives of tetrahydroquinoline were tested for their antiproliferative effects. Compounds showed IC50 values ranging from 0.048 to 10.5 µM against different cell lines, demonstrating significant inhibitory activity linked to their structural characteristics and mechanisms of action .

Data Summary

| Compound | Target | Activity | EC50/IC50 Value |

|---|---|---|---|

| This compound | T. brucei | Antitrypanosomal | 0.50 μM |

| Tetrahydroquinoline Derivatives | Various Cancer Cell Lines | Antiproliferative | 0.048 - 10.5 µM |

| Sulfonyl Fluoride Compounds | Enzymes (e.g., TDP1) | Enzyme Inhibition | Not specified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.